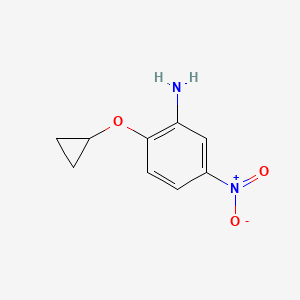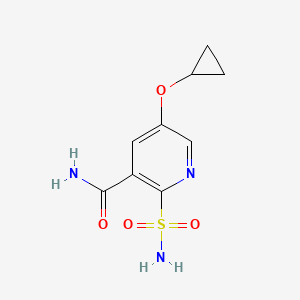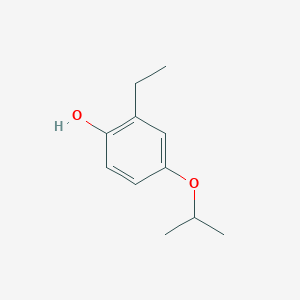
2-Cyclopropoxy-5-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-5-nitroaniline: is an organic compound with the molecular formula C9H10N2O3 It is a derivative of aniline, where the amino group is substituted with a nitro group at the fifth position and a cyclopropoxy group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-5-nitroaniline typically involves the nitration of aniline derivatives followed by the introduction of the cyclopropoxy group. One common method is:
Nitration: Aniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Cyclopropoxylation: The nitroaniline derivative is then reacted with cyclopropyl alcohol in the presence of a suitable catalyst to form the cyclopropoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The nitro group in 2-Cyclopropoxy-5-nitroaniline can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The amino group formed after reduction can be further oxidized to form various functional groups, such as nitroso or azo compounds.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products:
Reduction: 2-Cyclopropoxy-5-aminoaniline.
Substitution: Various substituted aniline derivatives.
Oxidation: Nitroso or azo derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-5-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-5-nitroaniline involves its interaction with specific molecular targets, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Nitroaniline: Similar structure but lacks the cyclopropoxy group.
3-Nitroaniline: Nitro group at the third position instead of the fifth.
4-Nitroaniline: Nitro group at the fourth position.
Uniqueness: 2-Cyclopropoxy-5-nitroaniline is unique due to the presence of both the cyclopropoxy and nitro groups, which confer distinct chemical and physical properties. The cyclopropoxy group can influence the compound’s reactivity and interaction with other molecules, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H10N2O3 |
|---|---|
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
2-cyclopropyloxy-5-nitroaniline |
InChI |
InChI=1S/C9H10N2O3/c10-8-5-6(11(12)13)1-4-9(8)14-7-2-3-7/h1,4-5,7H,2-3,10H2 |
InChI-Schlüssel |
GMEAAIYGAFCYIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=C(C=C2)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















